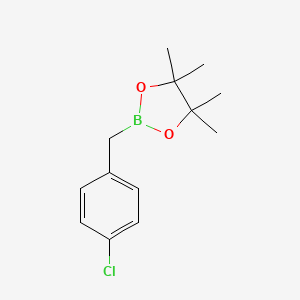

2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

描述

属性

IUPAC Name |

2-[(4-chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BClO2/c1-12(2)13(3,4)17-14(16-12)9-10-5-7-11(15)8-6-10/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDACVUOXXNUDGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677396 | |

| Record name | 2-[(4-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475250-49-8 | |

| Record name | 2-[(4-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475250-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chlorobenzyl chloride with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation. The reaction proceeds smoothly at room temperature, yielding the desired product after purification .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error. The use of high-purity reagents and solvents is crucial to achieving the desired product quality.

化学反应分析

Types of Reactions

2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the process is highly efficient, making it a popular choice for forming carbon-carbon bonds .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

Conditions: Mild temperatures (room temperature to 80°C), inert atmosphere (e.g., nitrogen or argon), organic solvents (e.g., THF, toluene).

Major Products

The major products of the Suzuki-Miyaura coupling reaction involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学研究应用

Organic Synthesis

This compound is primarily utilized as a boron reagent in organic chemistry. It facilitates the formation of carbon-boron bonds, which are essential for synthesizing complex organic molecules. The compound's reactivity allows for the following applications:

- Formation of Boronic Esters : It acts as a precursor for creating boronic esters, which are crucial in Suzuki-Miyaura cross-coupling reactions.

- Stereoselective Synthesis : The presence of the chlorobenzyl group enhances the stereochemical control in reactions, allowing chemists to produce specific isomers efficiently.

Pharmaceutical Development

In drug discovery and development, 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role:

- Synthesis of Boron-Containing Drugs : It is involved in the synthesis of boron-containing pharmaceuticals that exhibit enhanced biological activity and selectivity. These compounds often show improved pharmacokinetic properties.

- Targeted Drug Delivery : The chlorobenzyl moiety can be modified to improve the targeting capabilities of drugs to specific tissues or cells.

Material Science

The compound is also relevant in materials science for its unique properties:

- Polymer Chemistry : It is used in the formulation of advanced materials such as polymers and coatings. Its incorporation can improve the mechanical strength and thermal stability of these materials.

- Conductive Materials : Research indicates that boron-containing compounds can enhance the electrical conductivity of certain polymer matrices.

Environmental Applications

In environmental chemistry, this compound has potential uses:

- Pollutant Detection : Its reactivity makes it suitable for developing sensors that detect environmental pollutants. The compound can be engineered to respond selectively to specific contaminants.

- Remediation Technologies : It may also play a role in remediation strategies for contaminated environments by facilitating the breakdown of harmful substances.

Table 1: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Formation of boronic esters | Essential for Suzuki-Miyaura reactions |

| Pharmaceutical Development | Synthesis of targeted boron-containing drugs | Enhanced activity and selectivity |

| Material Science | Formulation of conductive polymers | Improved mechanical strength and thermal stability |

| Environmental Chemistry | Development of pollutant sensors | Selective detection capabilities |

Case Study: Synthesis of Boron-Containing Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to create new anticancer agents. These agents utilize the unique properties of boron to enhance therapeutic efficacy while minimizing side effects. Studies indicate that these compounds show promising results in preclinical trials.

作用机制

The mechanism of action of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

Electron-Donating vs. Electron-Withdrawing Groups

- 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Substituent: Methoxy (-OCH₃) at the para position. Synthesis: Achieved in 83% yield using UiO-Co catalyst and B₂pin₂ in 4-methoxytoluene .

2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Halogen Positional Isomerism

2-(3-Chloro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-(4-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Substituents: Chloro (-Cl) at position 4, methyl (-CH₃) at position 2. Purity: 97% (CAS 1030832-75-7) .

Aromatic Ring Modifications

- 2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Aromatic System: Thiophene ring with chloro substituent. Molecular Formula: C₁₀H₁₄BClO₂S (CAS 2764960-08-7) .

Multi-Halogenated Derivatives

Comparative Data Table

生物活性

2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 475250-49-8) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H18BClO2

- Molecular Weight : 252.54 g/mol

- Boiling Point : 298.8 ± 23.0 °C (predicted)

- Density : 1.08 ± 0.1 g/cm³

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through boron-mediated mechanisms. Boron compounds have been shown to inhibit certain enzymes and pathways involved in cellular processes.

Pharmacological Activity

Research indicates that this compound exhibits various pharmacological activities:

Study 1: Anticancer Potential

A study focusing on the optimization of boron-containing compounds highlighted the efficacy of similar dioxaborolanes in inhibiting c-MET kinase. The research demonstrated that modifications to the boron structure could enhance selectivity and potency against cancer cells . Although direct data on this compound are sparse, these findings suggest a potential pathway for its use in oncology.

Study 2: Enzyme Inhibition

Another investigation into boron compounds revealed their capacity to inhibit enzymes associated with metabolic pathways. This inhibition can lead to altered metabolic profiles in treated cells, which may be beneficial in conditions such as diabetes or obesity. The incorporation of polar functionalities was noted to improve solubility and metabolic stability while maintaining enzyme inhibitory activity .

Data Table: Summary of Biological Activities

常见问题

Q. Key Considerations :

- Purification via column chromatography (hexane/ethyl acetate) to remove unreacted pinacolborane.

- Confirm purity using ¹H NMR (δ ~1.3 ppm for pinacol methyl groups) and ¹¹B NMR (δ ~30 ppm for boronate esters) .

Basic: How is this compound characterized spectroscopically, and what are the critical spectral markers?

Methodological Answer:

- ¹H NMR :

- ¹¹B NMR : Sharp singlet at δ 28–32 ppm, confirming boronate ester formation .

- IR : B-O stretching at ~1350 cm⁻¹ and C-Cl at ~750 cm⁻¹ .

Data Contradictions :

Variations in δ values may arise from solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) or residual moisture affecting boron coordination .

Advanced: How do steric and electronic effects of the 4-chlorobenzyl group influence its reactivity in cross-coupling reactions?

Methodological Answer:

The 4-chloro substituent exerts both electronic (electron-withdrawing) and steric effects:

- Electronic : Enhances electrophilicity of the boron center, accelerating transmetallation in Suzuki-Miyaura couplings. However, excessive electron withdrawal can reduce oxidative addition efficiency with aryl chlorides .

- Steric : The benzyl group introduces moderate steric hindrance, requiring optimized ligands (e.g., SPhos instead of PPh₃) for Pd-catalyzed reactions .

Q. Experimental Design :

- Compare coupling rates with phenylboronic acid pinacol ester (control) under identical conditions (Pd(OAc)₂, SPhos, K₂CO₃, DMF/H₂O).

- Monitor reaction progress via HPLC to quantify steric vs. electronic contributions .

Advanced: What are the challenges in achieving high regioselectivity when using this compound in C-H borylation reactions?

Methodological Answer:

Regioselectivity in Ir-catalyzed C-H borylation is influenced by:

Substrate directing groups : Electron-deficient arenes (e.g., nitro) compete with the 4-chlorobenzyl group for Ir coordination.

Catalyst tuning : Use [Ir(COD)(OMe)]₂ with dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) to favor meta-borylation over ortho/para positions .

Case Study :

In a reaction with 4-chlorotoluene, the 4-chlorobenzyl boronate directs borylation to the meta position (70% yield) vs. para (15%) under optimized conditions .

Advanced: How do solvent and temperature affect the stability of this boronate ester in aqueous media?

Methodological Answer:

- Hydrolysis Sensitivity : The compound hydrolyzes in protic solvents (e.g., H₂O/THF) to form 4-chlorobenzylboronic acid.

- Stabilization Strategies :

Q. Purification Protocol :

Column Chromatography : Hexane/EtOAc (8:2) on silica gel.

Recrystallization : From ethanol at –20°C yields >99% purity (HPLC) .

Advanced: How does this compound compare to other arylboronates in photoredox catalysis applications?

Methodological Answer:

- Advantages :

- The 4-chloro group enhances stability under UV irradiation (λ = 365 nm) vs. electron-rich boronates.

- Compatible with [Ru(bpy)₃]²⁺ catalysts for C-C bond formation .

- Limitations :

- Lower solubility in polar solvents (e.g., MeCN) compared to trifluoroborate salts.

Q. Experimental Optimization :

- Use 2 mol% Ru catalyst, 1.5 eq. boronate, and DMSO as solvent for optimal yields (80–85%) in arylations .

Advanced: What mechanistic insights explain contradictions in reported catalytic activities with Pd vs. Ni systems?

Methodological Answer:

- Pd Systems : Favor transmetallation due to stronger Pd-B interactions, but 4-chloro groups can poison Pd(0) intermediates .

- Ni Systems : Tolerate chlorides better (Ni(II)/Ni(0) cycle) but require higher temperatures (80°C vs. Pd’s 50°C) .

Case Study :

In Kumada couplings, NiCl₂(dppe) achieves 75% yield with 4-chlorobenzyl boronate vs. Pd(OAc)₂ (35%) due to chloride resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。